molecular formula C18H15ClN2O2 B2394012 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one CAS No. 922976-08-7

2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

Cat. No. B2394012
CAS RN: 922976-08-7
M. Wt: 326.78
InChI Key: NHVSSERUWSTTMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative that has recently gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound possesses unique chemical properties that make it a promising candidate for the development of new drugs, pesticides, and advanced materials.

Mechanism of Action

The exact mechanism of action of 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one is not fully understood. However, studies have shown that this compound exerts its biological effects by inhibiting various enzymes and signaling pathways involved in cell growth, inflammation, and pain perception.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one possesses several biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess anti-inflammatory and analgesic properties. In vivo studies have demonstrated that this compound can reduce inflammation and pain in animal models of arthritis and neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one in lab experiments is its unique chemical properties, which make it a promising candidate for the development of new drugs, pesticides, and advanced materials. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to dissolve and administer in vivo.

Future Directions

There are several future directions for the study of 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one. One potential direction is the development of new drugs based on this compound for the treatment of cancer, inflammation, and neurodegenerative disorders. Another potential direction is the optimization of the synthesis method to improve the yield and purity of the final product. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in material science and agriculture.

Synthesis Methods

The synthesis of 2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one can be achieved through a multistep process involving the reaction of 3-chlorobenzylamine with 2-methoxybenzoyl chloride, followed by cyclization with hydrazine hydrate. The final product can be obtained through recrystallization from a suitable solvent.

Scientific Research Applications

2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to possess anticancer, anti-inflammatory, and analgesic properties. It has also been investigated as a potential treatment for Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In agriculture, this compound has been tested as a potential pesticide due to its insecticidal and fungicidal properties. In material science, this compound has been studied for its potential use in the development of advanced materials, such as organic light-emitting diodes and solar cells.

properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-6-(2-methoxyphenyl)pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN2O2/c1-23-17-8-3-2-7-15(17)16-9-10-18(22)21(20-16)12-13-5-4-6-14(19)11-13/h2-11H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVSSERUWSTTMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)CC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-chlorobenzyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one

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